molecular formula C20H19FN4OS B2507272 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111221-38-5

7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2507272
CAS No.: 1111221-38-5
M. Wt: 382.46
InChI Key:
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Description

7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, including the specified compound, play a significant role in medicinal chemistry due to their biological activities. These derivatives have been identified in over 200 naturally occurring alkaloids, with research focusing on their potential as medicinal agents. The introduction of various bioactive moieties to the quinazoline nucleus has been a strategy to enhance their biological properties. Novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, for instance, have shown antibacterial activity, indicating the quinazoline derivatives' potential in counteracting antibiotic resistance (Tiwary et al., 2016).

Novel Triazole Derivatives and Patent Overview

Research on triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, highlights their significance in developing new drugs with diverse biological activities. These compounds have been investigated for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new synthetic methods and biological evaluations of triazoles has attracted interest due to their potential in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).

Optoelectronic Applications

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has demonstrated value for novel optoelectronic materials creation. Quinazoline derivatives have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, underscore the versatility of these compounds beyond medicinal applications (Lipunova et al., 2018).

Enzyme Inhibition and Docking Analysis in Drug Design

The hybridization of triazole scaffolds with various pharmacophores has been explored to develop new antifungal candidates, indicating the structural versatility and potential of triazole derivatives in overcoming drug resistance. Such hybrids have shown efficacy against both drug-sensitive and drug-resistant pathogens, highlighting the promising role of triazole derivatives in antifungal drug development (Geronikaki, 2021).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other triazole compounds. This could include testing its activity against various enzymes and receptors, or exploring its potential use in the development of new drugs .

Properties

IUPAC Name

7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXVSWFTRYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.